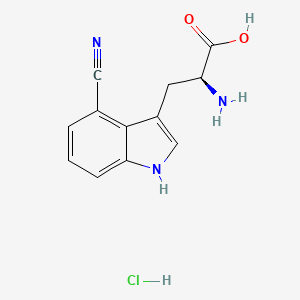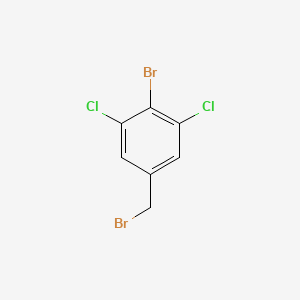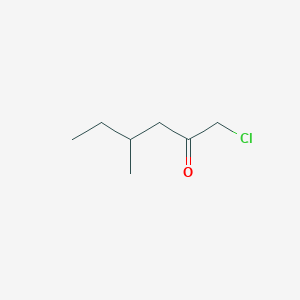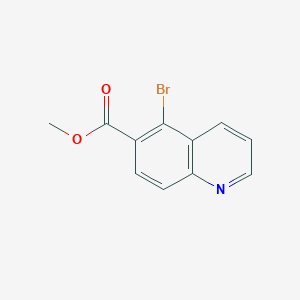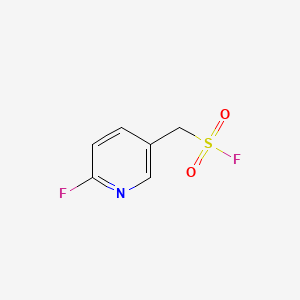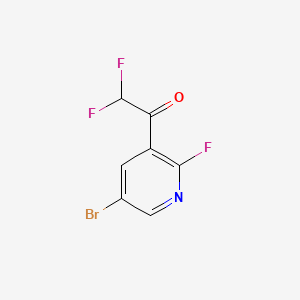
1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one is a fluorinated organic compound belonging to the pyridine family This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with a difluoroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-fluoropyridine.
Reaction with Difluoroacetyl Chloride: The key step involves the reaction of 5-bromo-2-fluoropyridine with difluoroacetyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like recrystallization and distillation to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an aminopyridine derivative, while oxidation may produce a pyridine oxide.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Comparison: 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with a difluoroethanone moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong interactions with biological targets. Compared to similar compounds, it may offer enhanced potency and selectivity in various applications.
Propiedades
Fórmula molecular |
C7H3BrF3NO |
|---|---|
Peso molecular |
254.00 g/mol |
Nombre IUPAC |
1-(5-bromo-2-fluoropyridin-3-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H3BrF3NO/c8-3-1-4(5(13)6(9)10)7(11)12-2-3/h1-2,6H |
Clave InChI |
JBEPOOVPHBUSKM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(=O)C(F)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)


![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)



![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)
